molecular formula C20H25ClN4O2 B13738843 p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime CAS No. 38063-92-2

p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime

Cat. No.: B13738843
CAS No.: 38063-92-2
M. Wt: 388.9 g/mol
InChI Key: NORZPLOJGNKPSU-BUVRLJJBSA-N
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Description

“ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-DIETHYLAMINOETHYL)OXIME” is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-DIETHYLAMINOETHYL)OXIME” typically involves multiple steps:

    Formation of Acetophenone Derivative: The starting material, acetophenone, undergoes a reaction with 2-chloronicotinic acid to form the corresponding amide.

    Oxime Formation: The amide is then treated with hydroxylamine hydrochloride in the presence of a base to form the oxime.

    Substitution Reaction: The oxime is further reacted with 2-diethylaminoethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloronicotinamido moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a biochemical inhibitor, it may interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone Oxime: A simpler oxime derivative of acetophenone.

    2-Chloronicotinamide: A related compound with similar structural features.

    Diethylaminoethyl Chloride: A common reagent used in the synthesis of various oxime derivatives.

Properties

CAS No.

38063-92-2

Molecular Formula

C20H25ClN4O2

Molecular Weight

388.9 g/mol

IUPAC Name

2-chloro-N-[4-[(E)-N-[2-(diethylamino)ethoxy]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H25ClN4O2/c1-4-25(5-2)13-14-27-24-15(3)16-8-10-17(11-9-16)23-20(26)18-7-6-12-22-19(18)21/h6-12H,4-5,13-14H2,1-3H3,(H,23,26)/b24-15+

InChI Key

NORZPLOJGNKPSU-BUVRLJJBSA-N

Isomeric SMILES

CCN(CC)CCO/N=C(\C)/C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

CCN(CC)CCON=C(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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